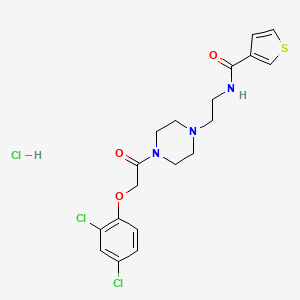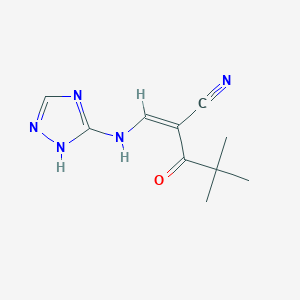![molecular formula C13H14N2O5 B2494752 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid CAS No. 2248354-85-8](/img/structure/B2494752.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid, commonly known as MIBO, is a chemical compound that is widely used in scientific research. It is a benzoxazole derivative that has been synthesized and studied extensively due to its potential applications in various fields of research. MIBO has been found to exhibit a range of biochemical and physiological effects, making it an important tool for investigating various biological processes.
作用機序
The mechanism of action of MIBO involves the inhibition of certain enzymes that are involved in various biological processes. MIBO has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell signaling. By inhibiting these enzymes, MIBO can modulate various cellular processes and pathways.
Biochemical and Physiological Effects
MIBO has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators. MIBO has also been shown to have neuroprotective effects by modulating the activity of certain enzymes that are involved in neurodegeneration. Additionally, MIBO has been found to regulate gene expression and protein synthesis, making it an important tool for studying various biological processes.
実験室実験の利点と制限
MIBO has several advantages for lab experiments. It is a well-established compound that has been synthesized and studied extensively, making it a reliable tool for scientific research. MIBO is also relatively stable and can be stored for long periods without significant degradation. However, MIBO has some limitations as well. It can be expensive to synthesize and may not be readily available in some labs. Additionally, MIBO has been found to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MIBO. One potential area of research is the development of new derivatives of MIBO that exhibit improved properties for specific applications. Another area of research is the investigation of the molecular mechanisms underlying the biochemical and physiological effects of MIBO. Additionally, MIBO may have potential therapeutic applications for various diseases, making it an important tool for drug discovery research. Overall, the study of MIBO has the potential to advance our understanding of various biological processes and lead to the development of new treatments for disease.
合成法
The synthesis of MIBO involves the reaction of 2-amino-6-carboxybenzoxazole with isobutyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure MIBO. The synthesis of MIBO is a well-established process that has been optimized for high yield and purity.
科学的研究の応用
MIBO has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit a range of biochemical and physiological effects, making it an important tool for investigating various biological processes. MIBO has been used in studies related to cancer, inflammation, and neurodegenerative diseases. It has also been used in studies related to the regulation of gene expression and protein synthesis.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-13(2,3)20-12(18)15-11-14-8-5-4-7(10(16)17)6-9(8)19-11/h4-6H,1-3H3,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJTDXJUYZXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(O1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-1,3-benzoxazole-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)
![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B2494672.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)


![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)
![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)



